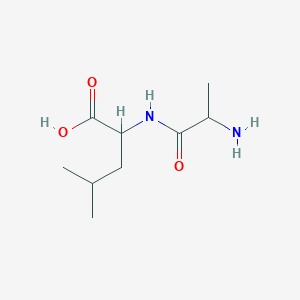

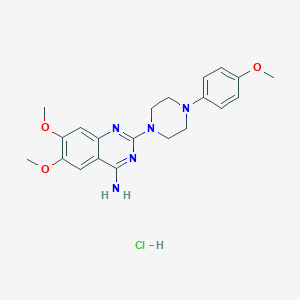

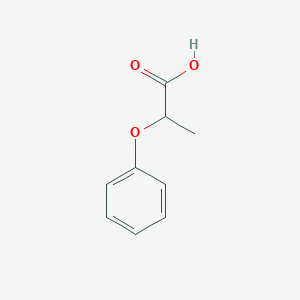

4-Quinazolinamine, 6,7-dimethoxy-2-(4-(4-methoxyphenyl)-1-piperazinyl)-, monohydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

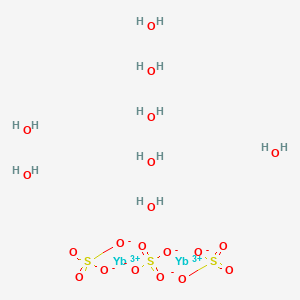

4-Quinazolinamine, 6,7-dimethoxy-2-(4-(4-methoxyphenyl)-1-piperazinyl)-, monohydrochloride is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as Pimavanserin and is currently approved by the FDA for the treatment of Parkinson's disease psychosis. In

Aplicaciones Científicas De Investigación

Pimavanserin has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. One of the most promising areas of research is the treatment of Parkinson's disease psychosis, which is a common complication of Parkinson's disease. Pimavanserin has been shown to be effective in reducing the symptoms of psychosis without worsening motor symptoms. Additionally, Pimavanserin has been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression.

Mecanismo De Acción

Pimavanserin is a selective serotonin 5-HT2A receptor inverse agonist and antagonist. It works by blocking the activity of the 5-HT2A receptors, which are responsible for the hallucinations and delusions commonly associated with Parkinson's disease psychosis. By blocking these receptors, Pimavanserin reduces the symptoms of psychosis without affecting the motor symptoms of Parkinson's disease.

Efectos Bioquímicos Y Fisiológicos

Pimavanserin has been shown to have a good safety profile and is generally well-tolerated by patients. The most common side effects reported include peripheral edema, nausea, and confusion. Pimavanserin does not have any significant effects on the cardiovascular system or the central nervous system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Pimavanserin has several advantages for use in lab experiments. It has a well-defined mechanism of action, which makes it easy to study in vitro and in vivo. Additionally, Pimavanserin has a good safety profile, which makes it suitable for use in animal studies. However, Pimavanserin is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics.

Direcciones Futuras

There are several future directions for research on Pimavanserin. One area of interest is the potential use of Pimavanserin in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, more research is needed to understand the long-term safety and efficacy of Pimavanserin in the treatment of Parkinson's disease psychosis. Finally, there is a need for the development of new and improved synthesis methods for Pimavanserin to make it more accessible for research purposes.

Conclusion:

In conclusion, Pimavanserin is a promising compound that has shown potential therapeutic applications in the treatment of Parkinson's disease psychosis and other neurological and psychiatric disorders. The synthesis method of Pimavanserin involves a multi-step process that requires careful optimization. Pimavanserin works by blocking the activity of the 5-HT2A receptors, which are responsible for the symptoms of psychosis. Pimavanserin has a good safety profile and is generally well-tolerated by patients. However, more research is needed to fully understand its pharmacokinetics and pharmacodynamics and to explore its potential use in other disorders.

Métodos De Síntesis

The synthesis of Pimavanserin involves a multi-step process that begins with the reaction of 4-methoxyphenylacetonitrile with ethyl 2-bromoacetate to form the corresponding ethyl ester. The resulting ethyl ester is then reacted with hydrazine hydrate to form the hydrazide intermediate. This intermediate is further reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the quinazoline ring system. The final step involves the reaction of the quinazoline intermediate with 4-(4-methoxyphenyl)piperazine to form Pimavanserin.

Propiedades

Número CAS |

132764-67-1 |

|---|---|

Nombre del producto |

4-Quinazolinamine, 6,7-dimethoxy-2-(4-(4-methoxyphenyl)-1-piperazinyl)-, monohydrochloride |

Fórmula molecular |

C21H26ClN5O3 |

Peso molecular |

431.9 g/mol |

Nombre IUPAC |

6,7-dimethoxy-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinazolin-4-amine;hydrochloride |

InChI |

InChI=1S/C21H25N5O3.ClH/c1-27-15-6-4-14(5-7-15)25-8-10-26(11-9-25)21-23-17-13-19(29-3)18(28-2)12-16(17)20(22)24-21;/h4-7,12-13H,8-11H2,1-3H3,(H2,22,23,24);1H |

Clave InChI |

SLVCMNZMDOQPNS-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl |

SMILES canónico |

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl |

Otros números CAS |

132764-67-1 |

Sinónimos |

6,7-dimethoxy-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinazolin-4-amine hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)